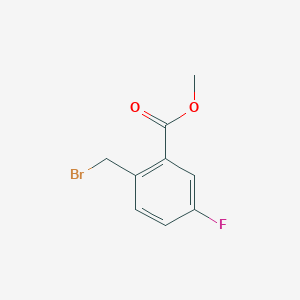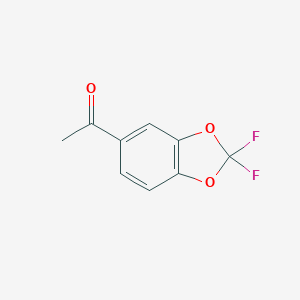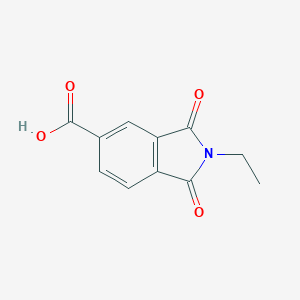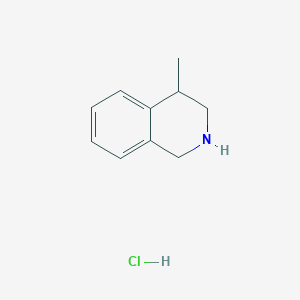![molecular formula C8H8ClNOS B144704 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone CAS No. 136592-10-4](/img/structure/B144704.png)
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone, also known as CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. CMPE belongs to the family of pyridine derivatives and is used in the synthesis of various organic compounds.
Scientific Research Applications
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been used as a reagent in the synthesis of heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic sites such as amino groups in proteins and DNA. This results in the formation of covalent bonds, which can cause changes in the structure and function of the biomolecules.
Biochemical And Physiological Effects
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This suggests that 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone may have potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone also has some limitations. It is highly reactive and can be toxic, which requires careful handling. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Additionally, 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone could be used as a building block for the synthesis of new organic compounds with potential applications in various fields.
Synthesis Methods
The synthesis of 2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone involves the reaction of 2-chloroacetyl chloride with 6-methylthio-3-pyridinylamine in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through a simple workup procedure.
properties
CAS RN |
136592-10-4 |
|---|---|
Product Name |
2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone |
Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
2-chloro-1-(6-methylsulfanylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNOS/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
FOMKCROVXRPNHW-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





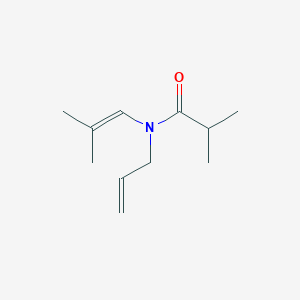
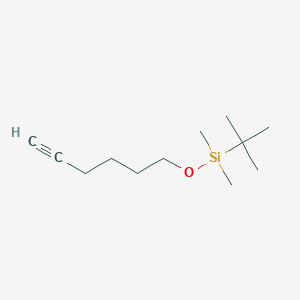
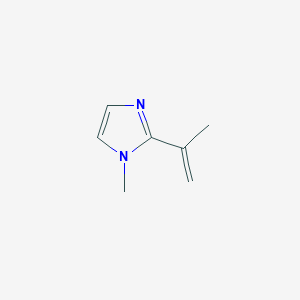
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
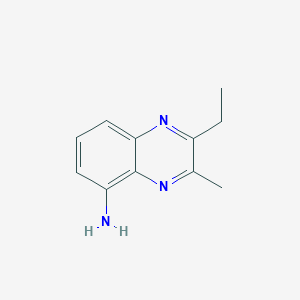


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
